Welcome to the BenchChem Online Store!
molecular formula C9H11NS B1629343 3,4-Dimethyl-thiobenzamide CAS No. 58952-03-7

3,4-Dimethyl-thiobenzamide

Cat. No. B1629343
M. Wt: 165.26 g/mol
InChI Key: MGSZKKVFYBQMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04008264

Procedure details

At a temperature as indicated in Example 1, 59 g of potassium thiocyanate (0.6 mol) and 79.5 g of o-xylene (0.75 mol) are stirred with 0.5 l of 98% hydrofluoric acid. and the mixture is then stirred for 10 hours at room temperature. Subsequently, the batch is poured onto ice, the precipitated product is suction-filtered after having been stirred for one-half hour, and the greater part of the non-reacted o-xylene (15 g) is separated from the still moist filter cake by steam distillation. The distillation residue is subsequently suction-filtered and dried. The yield of dimethylthiobenzamide having a melting point of 120° - 125° C is 99 g and therefore quantitative, relative to the potassium thiocyanate used.
Name
potassium thiocyanate
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[CH3:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[CH3:12].F>>[CH3:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:2]([NH2:3])=[S:1] |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
59 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Two
Name
Quantity
79.5 g
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Three
Name
Quantity
0.5 L
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
and the mixture is then stirred for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Subsequently, the batch is poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitated product is suction-filtered
STIRRING
Type
STIRRING
Details
after having been stirred for one-half hour
CUSTOM
Type
CUSTOM
Details
the greater part of the non-reacted o-xylene (15 g) is separated from the still moist filter cake by steam distillation
FILTRATION
Type
FILTRATION
Details
The distillation residue is subsequently suction-filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
CC=1C=C(C(=S)N)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.